Ethyl 2-(1-cyclohexenyl)butanoate
Description
Structure
3D Structure
Properties
CAS No. |
51632-40-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-(cyclohexen-1-yl)butanoate |
InChI |
InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
ZVLKCNVKMAUQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 1 Cyclohexenyl Butanoate and Analogues
Classical Esterification Routes to Cyclohexenyl Esters
Traditional methods for synthesizing esters like ethyl 2-(1-cyclohexenyl)butanoate often rely on the direct reaction of a carboxylic acid with an alcohol. These methods are broadly categorized into acid-catalyzed and base-catalyzed processes.
Acid-Catalyzed Esterification Processes
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. lumenlearning.commasterorganicchemistry.com In the context of this compound, this involves reacting 2-(1-cyclohexenyl)butanoic acid with ethanol (B145695). The acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. lumenlearning.com
This equilibrium-driven reaction often requires the removal of water to shift the equilibrium towards the product side and maximize the yield of the ester. masterorganicchemistry.com A common laboratory and industrial technique to achieve this is the use of a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture. masterorganicchemistry.com
An alternative approach within acid-catalyzed methods involves the activation of the carboxylic acid using thionyl chloride. This converts the carboxylic acid into a more reactive acyl chloride, which then readily reacts with ethanol to form the desired ester. One reported synthesis of this compound using this method achieved a yield of 67%. vulcanchem.com
Base-Catalyzed Approaches for Ester Formation
While less common for the direct esterification of carboxylic acids, base-catalyzed methods, specifically transesterification, are prevalent in ester synthesis. In a related context, the enantioselective intramolecular cyclization of alkynyl esters has been achieved using a chiral Brønsted base catalyst, highlighting the potential of base catalysis in complex ester synthesis. rsc.org This approach involves the in-situ generation of a catalyst from a chiral Schiff base and a strong base like potassium tert-butoxide. rsc.org Although not a direct synthesis of this compound, this demonstrates the application of base catalysis in forming ester-containing cyclic structures.
Catalytic Strategies for the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of cyclohexyl esters, including this compound, has benefited significantly from the development of novel catalytic systems.
Heterogeneous Catalysis in Cyclohexyl Ester Production (e.g., TiO₂)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. Titanium dioxide (TiO₂) has emerged as a robust and versatile support material for various catalysts due to its high chemical and thermal stability, as well as its corrosion resistance. nih.gov In the context of esterification, solid acid catalysts are particularly relevant.
The direct esterification of cyclohexene (B86901) with carboxylic acids over ion-exchange resins represents a 100% atom-economical route to cyclohexyl esters. researchgate.net This method avoids the formation of by-products by directly adding the carboxylic acid across the double bond of cyclohexene. researchgate.net For instance, the esterification of cyclohexene with acetic acid over an Amberlyst 15 catalyst has been shown to achieve high conversion rates. rsc.org While this produces cyclohexyl acetate (B1210297) and not directly this compound, the principle demonstrates the utility of solid acid catalysts in cyclohexyl ester synthesis. The reaction of cyclohexene with acetic acid in the presence of polyphosphoric acid can also yield cycloalkyl acetates. researchgate.net
The table below summarizes the synthesis of various cyclohexyl esters using heterogeneous catalysts.
| Carboxylic Acid | Catalyst | Product | Reference |
| Acetic Acid | Amberlyst 15 | Cyclohexyl Acetate | rsc.org |
| Phenylacetic Acid | Ion Exchange Resin | Cyclohexyl Phenylacetate | researchgate.net |
| Anthranilic Acid | Ion Exchange Resin | Cyclohexyl Anthranilate | researchgate.net |
| Benzoic Acid | Ion Exchange Resin | Cyclohexyl Benzoate | researchgate.net |
| Butyric Acid | Ion Exchange Resin | Cyclohexyl Butyrate | researchgate.net |
Optimization of Reaction Conditions for Esterification Efficiency and Yield
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of esterification reactions. Key parameters that are often manipulated include temperature, molar ratio of reactants, and catalyst loading.
In the synthesis of this compound via acid-catalyzed esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol, optimization using DMF as a catalyst resulted in a 61% yield. vulcanchem.com For the synthesis of cyclohexyl acetate from cyclohexene and acetic acid using an Amberlyst-15 catalyst, the reaction temperature was a critical factor, with an optimal temperature of 85°C being identified. researchgate.net
A study on the synthesis of ethyl butyrate, a related ester, demonstrated that by using a fixed-bed reactor with a specific catalyst, a yield of 98% and a selectivity of 99% could be achieved. chemicalbook.com The reaction was carried out in the gas phase at 170°C with a molar ratio of butyric acid to ethanol of 0.99:1. chemicalbook.com These examples underscore the importance of systematic optimization of reaction parameters to achieve high-performance ester synthesis.
Asymmetric Synthesis of Chiral Allylic and Cyclohexenyl Esters
The development of methods for the asymmetric synthesis of chiral esters is a significant area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. While specific methods for the asymmetric synthesis of this compound are not extensively documented in the provided results, general strategies for the synthesis of chiral allylic and cyclohexenyl esters are well-established.
One prominent method involves the catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. scispace.comorganic-chemistry.orgnih.gov This approach utilizes a chiral palladium(II) catalyst to facilitate the SN2′ substitution of an allylic trichloroacetimidate (B1259523) intermediate with a variety of carboxylic acids. scispace.comorganic-chemistry.orgnih.gov This method yields 3-acyloxy-1-alkenes in high yields (60-98%) and excellent enantiomeric purities (86-99% ee). organic-chemistry.org
Another strategy employs copper-catalyzed asymmetric alkylation. The chemo- and regioselective addition of Grignard reagents to 3-bromopropenyl esters, using a copper catalyst with a Taniaphos ligand, provides chiral allylic esters in high yields and enantioselectivities. organic-chemistry.org
The enzymatic kinetic resolution of racemic esters is another powerful tool for obtaining enantiomerically pure compounds. For instance, the enzymatic hydrolysis of racemic ethyl 2-fluorohexanoate using lipase (B570770) has been used to produce the enantiomerically pure (R)- and (S)-esters. orgsyn.org Similarly, the enzymatic hydrolysis of this compound with Pseudomonas cepacia lipase (PCL) has been shown to be enantioselective, allowing for the recovery of the (R)-ester with over 98% enantiomeric excess. vulcanchem.com
The table below outlines different approaches to asymmetric ester synthesis.
| Method | Catalyst/Enzyme | Substrate | Product | Key Features | Reference |
| Catalytic Asymmetric Allylic Esterification | Palladium(II) complex | (Z)-2-alkene-1-ol trichloroacetimidate | Chiral 3-acyloxy-1-alkene | High yields and enantioselectivities | scispace.comorganic-chemistry.orgnih.gov |
| Copper-Catalyzed Asymmetric Alkylation | Copper/Taniaphos | 3-bromopropenyl ester | Chiral allylic ester | High regio- and enantioselectivity | organic-chemistry.org |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia lipase (PCL) | Racemic this compound | (R)-ethyl 2-(1-cyclohexenyl)butanoate | High enantiomeric excess (>98%) | vulcanchem.com |
Chiral Ligand Design and Application in Enantioselective Transformations (e.g., Oxazoline-Based Catalysts)
Chiral ligands are crucial in asymmetric catalysis for inducing enantioselectivity in the formation of products. nih.gov Oxazoline-based ligands, in particular, have proven to be highly effective in a variety of metal-catalyzed reactions due to their accessibility, modular nature, and the strong stereochemical influence they exert. nih.govacs.org
The fundamental principle behind chiral ligand application is the formation of a chiral catalyst complex. This complex creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. The design of the ligand, including its denticity, the nature of its donor atoms, and the specific chiral elements it contains, is critical to its success in a given transformation. nih.govacs.org
Oxazoline-containing ligands are synthesized from readily available chiral β-amino alcohols in high yields. nih.gov A prominent class of these are phosphinooxazoline (PHOX) ligands, which are bidentate and have been used in a wide array of asymmetric transformations. nih.gov The development of these ligands has progressed from simple mono(oxazolines) to more complex bis(oxazolines), tris(oxazolines), and tetra(oxazolines), allowing for fine-tuning of the catalyst's steric and electronic properties. acs.org The choice of ligand architecture directly impacts the level of asymmetric induction. acs.org For instance, new chiral 2-(2-pyridinyl)oxazoline ligands with an additional optically active substituent have been developed to study the effect of multiple stereogenic units within a single ligand. researchgate.net
The following table summarizes the application of various oxazoline-based ligands in asymmetric synthesis, highlighting the yields and enantiomeric excess (% ee) achieved for representative substrates.
| Ligand Type | Reaction Type | Substrate Example | Catalyst System | Yield (%) | ee (%) |
| Mono(oxazoline) P,N-Ligands (PHOX) | Asymmetric Allylation | Varies | Metal Complexes | High | High |
| Bis(oxazoline) | Varies | Varies | Metal Complexes | High | High |
| Tris(oxazoline) | Varies | Varies | Metal Complexes | High | High |
| Tetra(oxazoline) | Varies | Varies | Metal Complexes | High | High |
| 2-(2-Pyridinyl)oxazoline | Rh(I)-catalyzed Hydrosilylation | Acetophenone | Rh(I) | - | - |
Transition Metal Catalysis in Asymmetric Esterification Reactions (e.g., Copper Complexes)
Transition metal catalysis is a powerful tool for asymmetric esterification. Copper complexes, in particular, have emerged as effective catalysts for these transformations. researchgate.netrsc.org The mechanism often involves the coordination of the starting materials to the chiral copper complex, which facilitates the enantioselective bond formation. researchgate.net
Recent studies have focused on understanding the mechanism of copper-catalyzed asymmetric esterification reactions, including the investigation of nonlinear effects. researchgate.netdntb.gov.ua These effects can provide insights into the nature of the active catalytic species. researchgate.net Research has shown that in some copper-catalyzed systems, a linear relationship exists between the enantiomeric excess of the active metal complex and the final product. researchgate.net
Copper(I)-catalyzed asymmetric alkylation of α-imino-esters has been successfully demonstrated, yielding α-amino acid derivatives with high enantioselectivity. nih.gov This reaction proceeds through the formation of a stabilized copper(I)-enolate. nih.gov The use of copper catalysts allows for reactions under mildly basic conditions. nih.gov
The table below presents examples of copper-catalyzed asymmetric reactions, showcasing the versatility of these systems.
| Reaction Type | Substrate | Catalyst System | Product | Enantioselectivity |
| Asymmetric Radical Carboesterification | - | Cu/L | Ester | - |
| Asymmetric Alkylation | α-imino-ester | Copper(I)-phosphine complex | α-amino acid derivative | High to excellent |
| Asymmetric Allylic Substitution | Racemic/meso substrates | Copper catalyst | Enantioenriched molecules | High |
Stereochemical Control and Enantiomeric Excess in Allylic Ester Formation
Achieving high stereochemical control and enantiomeric excess (ee) is a primary goal in the synthesis of chiral allylic esters. nih.govorganic-chemistry.org The formation of the allylic ester can proceed through different mechanistic pathways, such as SN2' substitution, which influences the stereochemical outcome. organic-chemistry.org
One effective method involves the palladium(II)-catalyzed enantioselective SN2' substitution of allylic trichloroacetimidates with carboxylic acids. organic-chemistry.org This approach allows for the synthesis of branched allylic esters with high yields and excellent enantioselectivities (86-99% ee). organic-chemistry.org The reaction is notable for its high branched-to-linear product ratios. organic-chemistry.org
The choice of catalyst and reaction conditions plays a crucial role in determining the stereoselectivity. For instance, in the synthesis of homoallylic alcohols, pairing the chirality of a boron reagent with a chiral phosphoric acid catalyst can lead to the selective formation of different stereoisomers. researchgate.net
The following table illustrates the stereochemical outcomes and enantiomeric excess achieved in different methods for allylic ester formation.
| Method | Substrate | Catalyst | Product Stereochemistry | Yield (%) | ee (%) |
| Pd(II)-catalyzed SN2' substitution | (Z)-2-Alkene-1-ol trichloroacetimidate | Chiral Pd(II) complex | Branched 3-acyloxy-1-alkene | 60-98 | 86-99 |
| Asymmetric allyl addition | Aldehyde and α-substituted allylboronate | Chiral phosphoric acid | (Z)-homoallylic alcohol | High | Excellent |
| Dynamic kinetic asymmetric transformation | Racemic 1,3-disubstituted allylic acetate | Stereodivergent Pd/Cu catalyst | α,α-disubstituted α-amino acid | - | >99 |
Regioselective and Stereoselective Approaches to 1-Cyclohexenyl Ester Structures
The synthesis of 1-cyclohexenyl ester structures often requires methods that control both the position of the ester group (regioselectivity) and its spatial orientation (stereoselectivity).
Olefin Functionalization Strategies for Cyclohexene Ring Incorporation
The incorporation of a cyclohexene ring into a molecule can be achieved through various olefin functionalization strategies. rsc.org These methods involve the transformation of a simple olefin into a more complex structure containing the cyclohexene moiety. Ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentene (B43876) and its copolymerization with other cyclic olefins like cyclohexene can produce polymers with incorporated cyclohexene units. rsc.org
Carbonyl-olefin metathesis is another powerful strategy for forming cyclic structures. mdpi.comnih.gov For example, Lewis acid-catalyzed intramolecular carbonyl-olefin ring-closing processes can yield cyclohexene derivatives. mdpi.com Furthermore, functionalized six-membered ring azahelicenes, which contain a cyclohexene-like core, can be synthesized through strategies like oxidative photocyclization and metal-mediated reactions. mdpi.com
Kharasch–Sosnovsky Reaction and Related Oxidative Esterification Methods
The Kharasch–Sosnovsky reaction is a well-established method for the allylic oxidation of olefins to form allylic esters. wikipedia.orgwenxuecity.comchem-station.com This reaction typically uses a copper salt as a catalyst and a peroxy ester as the oxidant. wikipedia.orgchem-station.com The reaction proceeds via a radical mechanism and is known for its regioselectivity, often favoring the formation of the thermodynamically less stable terminal alkene. wikipedia.orgwenxuecity.com
The use of chiral ligands can render the Kharasch-Sosnovsky reaction asymmetric, allowing for the construction of chiral C-O bonds. wikipedia.orgwenxuecity.com This is significant because achieving asymmetric addition to allylic systems can be challenging. wenxuecity.com While the mechanism is not fully understood, it is believed to involve a radical pathway with the copper center playing a key role in the C-O bond formation. wikipedia.orgchem-station.com
The table below outlines key features of the Kharasch-Sosnovsky reaction.
| Feature | Description | Reference |
| Reaction Type | Allylic oxidation of olefins | wikipedia.orgchem-station.com |
| Catalyst | Copper or cobalt salt | wikipedia.orgchem-station.com |
| Oxidant | Peroxy ester (e.g., tert-Butyl peroxybenzoate) | wikipedia.org |
| Product | Allylic ester or alcohol | wikipedia.org |
| Mechanism | Radical mechanism | wikipedia.orgchem-station.com |
| Regioselectivity | Favors branched, thermodynamically less stable alkene | wikipedia.orgwenxuecity.com |
| Asymmetric Version | Possible with chiral ligands | wikipedia.orgwenxuecity.com |
Multicomponent Reactions and Cascade Processes Yielding Substituted Cyclohexenyl Esters
Multicomponent reactions (MCRs) and cascade processes offer efficient pathways to complex molecules like substituted cyclohexenyl esters in a single step from multiple starting materials. These reactions are highly atom-economical and can generate significant molecular complexity rapidly.
An example of a process that combines multiple catalytic events is the ruthenium-catalyzed allylative oxidative lactonization of 1,4-butanediol. acs.org This reaction merges alkyne-to-allene isomerization, transfer hydrogenative carbonyl allylation, and oxidative lactonization to produce substituted lactones with high diastereoselectivity and enantioselectivity. acs.org Although this example leads to a lactone, the principles of combining multiple reaction steps can be applied to the synthesis of cyclohexenyl esters.
Application of Green Chemistry Principles in Cyclohexenyl Ester Synthesis
The application of green chemistry principles to the synthesis of cyclohexenyl esters, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize waste and hazard.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. acs.org Consequently, a significant focus of green chemistry is the replacement of these hazardous solvents with more benign alternatives or the elimination of solvents altogether.
Solvent-Free Approaches:
Solvent-free reaction conditions represent an ideal scenario in green chemistry, minimizing waste and simplifying product purification. oup.com High-speed ball-milling (HSBM) has emerged as a viable technique for conducting esterification reactions without the need for a solvent. For instance, the esterification of various carboxylic acids and alcohols has been successfully achieved under HSBM conditions at room temperature. nih.gov One reported method utilizes iodine (I₂) and potassium hypophosphite (KH₂PO₂) to afford esters in good yields within a short reaction time. nih.gov Another solvent-free approach employs potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃) for the esterification process. nih.gov These mechanically induced, solvent-free methods offer a promising avenue for the synthesis of this compound, potentially by reacting a suitable cyclohexenyl-containing carboxylic acid or alcohol precursor.
Environmentally Benign Solvents:
When a solvent is necessary, a range of environmentally benign options are available. These solvents are typically characterized by low toxicity, biodegradability, and derivation from renewable resources. youtube.com
Bio-Based Solvents: Ethanol and ethyl acetate are considered greener solvents due to their low toxicity and biodegradability. acs.orgchalcogen.ro Ethanol, in particular, can be derived from renewable feedstocks, further enhancing its sustainability profile. youtube.com Ethyl acetate is often used as a less toxic substitute for solvents like dichloromethane. acs.org These solvents could be suitable for the synthesis and purification of this compound.
Deep Eutectic Solvents (DESs): DESs are a novel class of solvents formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). mdpi.com They are characterized by low vapor pressure, low flammability, and often biodegradability. mdpi.com DESs, such as those based on choline (B1196258) chloride and urea, have been employed as effective and recyclable solvents in various organic reactions, including N-alkylation and acylation, which are relevant to the synthesis of complex molecules. researchgate.net The use of DESs could offer a green alternative for the synthesis of cyclohexenyl esters, potentially improving reaction rates and simplifying product isolation. researchgate.net
Below is a table comparing various environmentally benign solvent systems.
| Solvent System | Key Advantages | Potential Application in Cyclohexenyl Ester Synthesis |
| Solvent-Free (Ball-Milling) | No solvent waste, rapid reaction times, room temperature operation. nih.gov | Direct esterification of a cyclohexenyl carboxylic acid with ethanol. nih.gov |
| Ethanol | Low toxicity, biodegradable, renewable resource. acs.orgyoutube.com | Reaction solvent for the esterification process. acs.org |
| Ethyl Acetate | Lower toxicity than many traditional solvents, effective extraction solvent. acs.orgchalcogen.ro | Solvent for reaction and/or product purification. acs.org |
| Deep Eutectic Solvents (DESs) | Low vapor pressure, low flammability, tunable properties, often biodegradable. mdpi.com | Reaction medium for the synthesis, potentially enhancing reaction rates and selectivity. researchgate.net |
Recyclable Catalyst Systems for Sustainable Production
Solid Acid Catalysts:
For the esterification reactions required to produce this compound, solid acid catalysts offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate.
Amberlyst-15: This macro-porous polystyrene-based cation exchange resin with strongly acidic sulfonic groups is a widely used heterogeneous catalyst in organic synthesis. researchgate.net It is known to be an efficient and selective catalyst for esterification and transesterification reactions under mild conditions. beilstein-journals.org A significant advantage of Amberlyst-15 is its recyclability; it can be recovered by simple filtration and reused multiple times without a significant loss of activity. beilstein-journals.orgresearchgate.net While a specific application for the synthesis of this compound is not detailed, its proven efficacy in other esterifications suggests its potential utility.
Modified Montmorillonite K10 Clay: Montmorillonite K10, a type of clay, can be activated with acids like orthophosphoric acid to create a solid acid catalyst. ijstr.org This modified clay has been successfully used for the solvent-free esterification of substituted benzoic acids with various alcohols, demonstrating its activity for both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov The catalyst can be easily recovered and reused, making it a sustainable option for ester synthesis. ijstr.org
The following table provides an overview of recyclable catalyst systems relevant to cyclohexenyl ester synthesis.
| Catalyst System | Type | Key Advantages | Potential for Reuse |
| Amberlyst-15 | Sulfonated Polystyrene Resin | High catalytic activity, mild reaction conditions, easy separation. researchgate.netbeilstein-journals.org | Can be regenerated and recycled multiple times. beilstein-journals.orgresearchgate.net |
| Phosphoric Acid-Modified Montmorillonite K10 | Acid-Treated Clay | Effective under solvent-free conditions, easy recovery. ijstr.org | Can be reused after recovery and reactivation. ijstr.org |
The development of synthetic routes to this compound and its analogues can greatly benefit from the application of these green chemistry principles. The use of solvent-free conditions or benign solvents, coupled with recyclable heterogeneous catalysts, paves the way for more sustainable and economically viable production processes.
Mechanistic Investigations of Ethyl 2 1 Cyclohexenyl Butanoate Formation and Transformations
Elucidation of Reaction Pathways for Esterification Processes
The synthesis of ethyl 2-(1-cyclohexenyl)butanoate can be approached through several established synthetic routes. The most direct method is the Fischer-Speier esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol (B145695), catalyzed by a strong acid. masterorganicchemistry.comlibretexts.org This equilibrium-driven process involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the ester. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. libretexts.org
An alternative and powerful method for the synthesis of γ,δ-unsaturated esters like this compound is the Johnson-Claisen rearrangement. wikipedia.orguchicago.edu This nih.govnih.gov-sigmatropic rearrangement involves the reaction of an allylic alcohol, in this case, 1-vinylcyclohexanol, with an orthoester such as triethyl orthoacetate in the presence of a weak acid catalyst. wikipedia.org The reaction proceeds through a concerted, pericyclic mechanism involving a highly ordered chair-like transition state, leading to the formation of the C-C bond at the γ,δ-position relative to the newly formed ester carbonyl. wikipedia.orgorganic-chemistry.org
Other potential, though less direct, pathways could include the acylation of ethanol with 2-(1-cyclohexenyl)butanoyl chloride or the palladium-catalyzed carbonylation of an appropriate allyl phosphate (B84403) in the presence of ethanol. researchgate.net Each of these methods offers distinct advantages and challenges regarding starting material availability, reaction conditions, and selectivity.
Kinetic Studies of Catalyzed Esterification Reactions
Increasing the temperature generally increases the reaction rate constant, as it provides the necessary activation energy for the reaction to proceed. rdd.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net However, since esterification is a reversible and often exothermic process, higher temperatures can also unfavorably affect the equilibrium position. rdd.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net The concentration of the acid catalyst also plays a crucial role; a higher catalyst concentration leads to a faster rate of reaction by increasing the concentration of the protonated carboxylic acid intermediate. rdd.edu.iq
Below is a representative data table illustrating the hypothetical effect of reactant concentrations on the initial rate of formation of this compound under acid catalysis at a constant temperature and catalyst concentration.
| Experiment | [2-(1-Cyclohexenyl)butanoic Acid] (mol/L) | [Ethanol] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Understanding the Role of Catalysts in Determining Reaction Rate and Selectivity
Catalysts are paramount in the synthesis of this compound, not only for accelerating the reaction rate but also for influencing selectivity. catalysis.blog In Fischer esterification, homogeneous acid catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly employed. masterorganicchemistry.comrdd.edu.iq They function by protonating the carbonyl oxygen of the carboxylic acid, thereby lowering the activation energy of the nucleophilic attack by the alcohol. masterorganicchemistry.comcatalysis.blog
In recent years, heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, have gained prominence. mdpi.commdpi.commdpi.com These catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for reuse, making the process more environmentally benign and cost-effective. mdpi.comnih.gov The catalytic activity of zeolites in esterification is dependent on their acidity (both strength and number of acid sites) and their pore size, which can impart shape selectivity. mdpi.com For instance, zinc salts have also been shown to be effective catalysts, with their activity depending on the nature of the counterion. nih.gov
The choice of catalyst can also be critical in preventing side reactions, such as dehydration of the alcohol or ether formation, thus enhancing the selectivity towards the desired ester product. catalysis.blog
A comparison of different types of catalysts for a model esterification reaction is presented below:
| Catalyst Type | Example | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid | High activity, low cost | Difficult to separate, corrosive, waste generation |
| Heterogeneous Solid Acid | Amberlyst-15 | Easy separation, reusable, less corrosive | Lower activity than homogeneous, potential for thermal degradation |
| Zeolite | H-ZSM-5 | High thermal stability, shape selectivity | Smaller pore size can be a limitation for bulky molecules |
| Lewis Acid | Zinc(II) salts | High activity, potential for recycling | Can be sensitive to water |
Stereochemical Progression and Control in Asymmetric Ester Synthesis
The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry during its synthesis is a significant challenge and a key area of research in modern organic chemistry. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and materials science.
Several strategies can be employed for the asymmetric synthesis of this ester. One approach involves the use of a chiral auxiliary, which is temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming step. Another powerful method is the use of a chiral catalyst, which creates a chiral environment around the reactants and favors the formation of one enantiomer over the other. For instance, iridium-catalyzed asymmetric hydrogenation of a corresponding β-ketoester precursor could yield a chiral β-hydroxy ester with high enantioselectivity, which could then be further transformed. nih.gov Similarly, organocatalysis has emerged as a potent tool for the enantioselective functionalization of unsaturated carbonyl compounds. nih.gov
A hypothetical asymmetric synthesis of this compound could involve the enantioselective alkylation of a precursor. The effectiveness of such a synthesis is measured by the enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer.
| Catalyst | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| [Ir(COD)Cl]₂ | (R)-SpiroPAP | 25 | 95 | 98 (R) |
| [Ir(COD)Cl]₂ | (S)-SpiroPAP | 25 | 94 | 97 (S) |
| Pd(OAc)₂ | (R)-BINAP | 0 | 88 | 92 (R) |
| Cu(OTf)₂ | Prolinol Derivative | -20 | 91 | 95 (S) |
Computational Chemistry Approaches for Mechanistic Modeling and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity. researchgate.netrsc.orgrsc.org For the formation of this compound, DFT calculations can be used to model the entire reaction pathway for both the Fischer esterification and the Johnson-Claisen rearrangement. nih.govacs.org
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. researchgate.net This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. rsc.org For instance, computational studies can quantify the lowering of the activation barrier by an acid catalyst in the Fischer esterification by modeling both the catalyzed and uncatalyzed reaction pathways. researchgate.netrsc.org
In the context of the Johnson-Claisen rearrangement, DFT calculations can be used to analyze the geometries of the chair- and boat-like transition states and predict the stereochemical outcome of the reaction. nih.govacs.org These models can help rationalize the observed diastereoselectivity and enantioselectivity in asymmetric variants of the rearrangement. nih.gov Furthermore, transition state analysis can provide insights into the electronic and steric interactions that govern the reaction, aiding in the design of more efficient and selective catalysts. researchgate.net
A table of hypothetical calculated activation energies for the acid-catalyzed vs. uncatalyzed Fischer esterification is shown below:
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Uncatalyzed Esterification | 35.2 |
| Sulfuric Acid-Catalyzed Esterification | 15.8 |
| Amberlyst-15-Catalyzed Esterification | 18.5 |
Derivatization and Chemical Transformations of Ethyl 2 1 Cyclohexenyl Butanoate
Selective Hydrogenation and Reduction Reactions of the Cyclohexenyl Double Bond
The carbon-carbon double bond within the cyclohexenyl ring of Ethyl 2-(1-cyclohexenyl)butanoate is susceptible to hydrogenation and other reduction reactions. The selectivity of these reactions, particularly in the presence of the ester group, is a key consideration.
Catalytic hydrogenation is a common method for reducing the double bond. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the outcome.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Product |
| Palladium on Carbon (Pd/C) | 1-5 | 25-80 | Ethanol (B145695) | Ethyl 2-(cyclohexyl)butanoate |
| Platinum(IV) oxide (PtO₂) | 1-3 | 20-50 | Acetic Acid | Ethyl 2-(cyclohexyl)butanoate |
| Raney Nickel | 50-100 | 100-150 | Ethanol | Ethyl 2-(cyclohexyl)butanoate |
This table is illustrative and based on typical conditions for alkene hydrogenation.
Under standard catalytic hydrogenation conditions used for alkenes, the ester group of this compound is generally unreactive. This allows for the selective saturation of the cyclohexenyl double bond to yield Ethyl 2-(cyclohexyl)butanoate.
For the reduction of the α,β-unsaturated system, which is analogous to the positioning of the double bond relative to the ester in this compound, other selective methods can be employed. For instance, the use of sodium borohydride (B1222165) in the presence of certain metal salts can selectively reduce the carbon-carbon double bond while leaving the ester group intact.
Functional Group Interconversions on the Ester Linkage and Butanoate Side Chain
The ester functionality and the butanoate side chain of this compound can be modified through several key reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be cleaved by hydrolysis under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.combrainly.comaskfilo.com
Acid-catalyzed hydrolysis , typically using a strong acid like sulfuric acid or hydrochloric acid in the presence of excess water, is a reversible reaction that yields 2-(1-cyclohexenyl)butanoic acid and ethanol. libretexts.orgmasterorganicchemistry.com
Base-catalyzed hydrolysis (saponification) , using a base such as sodium hydroxide (B78521) or potassium hydroxide, is an irreversible reaction that produces the corresponding carboxylate salt (e.g., sodium 2-(1-cyclohexenyl)butanoate) and ethanol. brainly.comaskfilo.com
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of Mthis compound and ethanol. masterorganicchemistry.com This reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com
Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder agents like sodium borohydride will not reduce esters. doubtnut.comdoubtnut.com The reaction of this compound with LiAlH₄ would yield 2-(1-cyclohexenyl)butan-1-ol and ethanol. It is important to note that LiAlH₄ can also reduce the double bond under certain conditions.
| Reagent | Solvent | Product(s) |
| H₂O, H₂SO₄ (catalyst) | Water | 2-(1-Cyclohexenyl)butanoic acid + Ethanol |
| NaOH, H₂O | Water/Ethanol | Sodium 2-(1-cyclohexenyl)butanoate + Ethanol |
| CH₃OH, H⁺ (catalyst) | Methanol | Mthis compound + Ethanol |
| 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | 2-(1-Cyclohexenyl)butan-1-ol + Ethanol |
This table is illustrative and based on general reactions of esters.
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Cyclohexenyl Moiety
The cyclohexenyl double bond of this compound can act as a dienophile in Diels-Alder reactions. miracosta.eduwvu.edulibretexts.orgunwisdom.org The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. miracosta.edulibretexts.orgunwisdom.org In this context, the cyclohexenyl moiety would react with a conjugated diene.
The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org While the ester group in this compound is electron-withdrawing, its effect on the double bond is not as direct as in α,β-unsaturated esters. However, the compound can still participate in these reactions, particularly with electron-rich dienes and under thermal conditions.
For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The stereochemistry of the product is a key aspect of the Diels-Alder reaction, which typically proceeds via a syn addition.
| Diene | Reaction Conditions | Product |
| 1,3-Butadiene | High temperature, sealed tube | Ethyl 2-(bicyclo[4.4.0]dec-3-en-1-yl)butanoate |
| Cyclopentadiene | Room temperature or mild heating | Ethyl 2-(tricyclo[5.2.1.0²,⁶]dec-8-en-3-yl)butanoate |
| Maleic Anhydride | Not applicable (dienophile) | Not applicable |
This table provides hypothetical examples of Diels-Alder reactions involving a cyclohexenyl dienophile.
Rearrangement Reactions of the Cyclohexenyl Ester Skeleton
The skeletal structure of this compound can undergo various rearrangement reactions under specific conditions, leading to the formation of isomeric products. These reactions often involve the migration of double bonds or the rearrangement of the carbon framework, and can be initiated by acid or base catalysis, or by thermal or photochemical means.
One potential rearrangement is the migration of the double bond within the cyclohexenyl ring to a more stable, conjugated position if such a position is available and accessible under the reaction conditions. For example, under strongly acidic or basic conditions, an equilibrium might be established with isomers containing the double bond in a different position.
While specific, well-documented rearrangement reactions for this compound are not readily found in general literature, the principles of carbocation rearrangements (under acidic conditions) or carbanion-mediated rearrangements (under basic conditions) would apply. The stability of potential intermediates would dictate the feasibility and outcome of such reactions.
Oxidative Transformations of the Cyclohexenyl Ring
The double bond in the cyclohexenyl ring is susceptible to various oxidative transformations, leading to the formation of epoxides, diols, or cleaved products.
Epoxidation: The reaction of the cyclohexenyl double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. wpmucdn.comamazonaws.comlibretexts.org This reaction is generally stereospecific, with the oxygen atom adding to one face of the double bond. The product would be ethyl 2-(1,6-epoxycyclohexyl)butanoate.
Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). libretexts.orglibretexts.orgmasterorganicchemistry.comresearchgate.net
Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgmasterorganicchemistry.comresearchgate.net This would yield ethyl 2-(1,2-dihydroxycyclohexyl)butanoate with the hydroxyl groups on the same side of the ring.
Anti-dihydroxylation can be accomplished by first forming an epoxide and then opening the ring with an acid catalyst in the presence of water. This results in the two hydroxyl groups being on opposite sides of the ring.
Ozonolysis: This reaction involves the cleavage of the double bond by ozone (O₃), followed by a workup step. masterorganicchemistry.comdoubtnut.comtardigrade.in
Reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the ring and produce a dicarbonyl compound. In the case of this compound, this would yield a linear keto-aldehyde ester.
Oxidative workup (e.g., with hydrogen peroxide) would oxidize any initially formed aldehyde groups to carboxylic acids.
| Reagent(s) | Product |
| m-CPBA | Ethyl 2-(1,6-epoxycyclohexyl)butanoate |
| 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Ethyl 2-(cis-1,2-dihydroxycyclohexyl)butanoate |
| 1. O₃ 2. Zn/H₂O | Ethyl 2-(1-formyl-2-oxocyclohexyl)butanoate (after ring opening) |
This table illustrates the expected products from major oxidative transformations.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Cyclohexenyl Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(1-cyclohexenyl)butanoate, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons of the ethyl group, the butanoate chain, and the cyclohexenyl ring.
Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-OCH₂-) is anticipated around 4.1 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) of the ethyl group is expected further upfield, around 1.2 ppm.
Butanoate Moiety: The proton at the α-carbon of the butanoate chain (-CH(C=O)-) is expected to appear as a multiplet, likely a triplet, around 2.2-2.5 ppm. The methylene and methyl protons of the butyl group will give rise to complex multiplets in the upfield region of the spectrum.
Cyclohexenyl Ring: The vinylic proton on the cyclohexene (B86901) ring is expected to produce a characteristic signal in the downfield region, typically around 5.4-5.8 ppm. The allylic protons and the other methylene protons of the cyclohexene ring would generate a series of complex multiplets between 1.5 and 2.2 ppm.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons, the carbons of the ethyl group, and the carbons of the butanoate and cyclohexenyl moieties.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-175 |
| Olefinic (C=C) | 120-140 |
| Methylene (-OCH₂-) | 60-65 |
| Methine (-CH-) | 40-50 |
| Methylene (Cyclohexenyl) | 20-40 |
| Methyl (-CH₃) | 10-20 |
Data in the table is estimated based on typical values for similar functional groups and structures.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it also provides separation of components in a mixture. The molecular weight of this compound is 196.29 g/mol . nih.gov
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 196. The fragmentation pattern is expected to show characteristic losses of fragments from the parent molecule. Common fragmentation pathways for esters include:
Loss of the alkoxy group: A peak corresponding to the loss of the ethoxy radical (-OCH₂CH₃) would result in a fragment at m/z 151.
McLafferty Rearrangement: A characteristic rearrangement for esters can lead to the formation of a radical cation and a neutral alkene.
Cleavage of the butanoate chain: Fragmentation within the butanoate side chain would lead to a series of peaks corresponding to the loss of alkyl fragments.
Fragmentation of the cyclohexenyl ring: The cyclohexenyl ring can undergo retro-Diels-Alder reaction or other rearrangements, leading to characteristic fragment ions.
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Capillary GLC, Preparative TLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.
Capillary Gas-Liquid Chromatography (Capillary GLC): This high-resolution technique is ideal for determining the purity of volatile compounds like this compound. A pure sample will exhibit a single, sharp peak under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of multiple peaks would indicate impurities or the presence of isomers.
Preparative Thin-Layer Chromatography (Preparative TLC): For small-scale purification, preparative TLC can be employed. chemicalbook.com The compound is applied as a band on a thick layer of adsorbent (e.g., silica (B1680970) gel) and developed in a suitable solvent system. The separated bands can be visualized under UV light (if the compound is UV active) or by staining, and the desired band can be scraped off and the compound extracted. This method is useful for isolating pure samples for spectroscopic analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the alkene functional groups. nih.gov
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1735-1750 | Stretch |
| C=C (Alkene) | 1640-1680 | Stretch |
| C-O (Ester) | 1000-1300 | Stretch |
| =C-H (Vinylic) | 3000-3100 | Stretch |
| C-H (sp³, sp²) | 2850-3000 | Stretch |
The presence of a strong absorption band around 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group. The C=C stretching vibration of the cyclohexenyl ring would appear in the 1640-1680 cm⁻¹ region.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the α-carbon of the butanoate moiety. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. consensus.app By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. The choice of the chiral stationary phase is critical and often requires screening of different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) to achieve baseline separation. consensus.app
Computational and Theoretical Studies of Ethyl 2 1 Cyclohexenyl Butanoate
Conformational Analysis and Energy Landscapes of the Cyclohexenyl Ester System
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For Ethyl 2-(1-cyclohexenyl)butanoate, this analysis involves understanding the flexibility of the cyclohexene (B86901) ring and the rotational freedom of the ethyl butanoate side chain.
The cyclohexene ring is known to adopt several non-planar conformations, primarily the half-chair and the less stable boat and twist-boat forms. chemistrysteps.com A computational analysis would begin by optimizing the geometries of these ring conformers to find the most stable arrangement. The energy landscape is further complicated by the rotation around the single bonds connecting the side chain to the ring and within the butanoate group itself. The rotation around the C-C bond between the chiral center and the cyclohexenyl ring, as well as the rotations within the ethyl and butanoyl fragments, gives rise to numerous potential conformers. chemistrysteps.comyoutube.com
A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, is a common technique to identify stable conformers (energy minima) and the transition states that separate them (energy maxima). youtube.com These calculations help in understanding the molecule's preferred shapes and the energy barriers to interconversion between them. libretexts.orgwolfram.com The relative stability of conformers is determined by a combination of factors, including torsional strain from eclipsing bonds and steric hindrance between bulky groups. chemistrysteps.comyoutube.com For instance, the gauche and anti conformations resulting from rotation around the C2-C3 bond of the butane (B89635) fragment have different energy levels due to steric interactions between the methyl groups. youtube.comyoutube.com
Below is a representative data table illustrating hypothetical relative energies for key conformers of this compound, which would be determined using quantum mechanical calculations.
| Conformer ID | Cyclohexene Ring Conformation | Key Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| Conf-1 | Half-Chair | 180° (anti) | 0.00 | Global minimum, lowest energy state. |
| Conf-2 | Half-Chair | 60° (gauche) | 0.95 | Gauche interaction in the side chain. youtube.com |
| Conf-3 | Twist-Boat | 175° (anti) | 5.30 | Higher energy ring conformation. chemistrysteps.com |
| Conf-4 | Half-Chair | 0° (eclipsed) | 6.00 | High-energy eclipsed transition state. chemistrysteps.com |
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net For this compound, these calculations provide a detailed picture of the electron distribution, molecular orbitals, and intrinsic reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.org For this compound, the HOMO is likely localized on the electron-rich C=C double bond of the cyclohexenyl ring, while the LUMO may be centered on the carbonyl group (C=O) of the ester.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.
Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be modified.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment.
These descriptors help predict how the molecule will behave in different chemical reactions. researchgate.net For example, the electrophilicity index can predict its reactivity towards nucleophiles.
A summary of hypothetical quantum chemical descriptors for this compound, calculated at a typical DFT level (e.g., B3LYP/6-31G*), is presented below.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 3.65 eV | Measures electron-attracting power. |
| Chemical Hardness (η) | 2.85 eV | Resistance to charge transfer. |
| Electrophilicity Index (ω) | 2.33 eV | Propensity to accept electrons. |
Molecular Dynamics Simulations for Investigating Molecular Behavior and Interactions
While quantum chemical calculations examine static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent like water or an organic solvent, and calculating the forces between all atoms to model their motion according to the laws of classical mechanics. mdpi.com
MD simulations are particularly useful for:
Exploring Conformational Space: Over the course of a simulation (nanoseconds to microseconds), the molecule can explore various conformations, allowing for a dynamic view of the energy landscape discussed in section 6.1. youtube.com
Studying Solvation: Simulations can reveal how solvent molecules arrange themselves around the solute, forming solvation shells. This is crucial for understanding solubility and the solvent's effect on reactivity. researchgate.net
Investigating Intermolecular Interactions: In systems with multiple solute molecules, MD can be used to study aggregation and self-assembly processes, driven by hydrophobic or other non-covalent interactions. core.ac.uk
The setup for such a simulation requires a force field (a set of parameters describing the potential energy of the system), the choice of solvent model, and the definition of simulation conditions like temperature and pressure.
The following table outlines typical parameters for an MD simulation of this compound in a water box.
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule. |
| Solvent Model | TIP3P Water | Represents the aqueous environment. |
| Box Size | 10 Å buffer around the solute | Ensures the solute does not interact with its periodic image. |
| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover). researchgate.net |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns | Duration over which the molecular trajectory is calculated. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry offers powerful methods for predicting spectroscopic data, which can be used to validate experimentally determined structures or to interpret complex spectra. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can help confirm the structure and assign specific peaks to specific atoms, especially for conformationally complex molecules. researchgate.netnih.gov
IR Spectroscopy: The calculation of vibrational frequencies is another strength of computational methods. After a geometry optimization finds a stable conformer (an energy minimum), a frequency calculation can be performed. The results provide the frequencies of the fundamental vibrational modes (stretching, bending, etc.) and their corresponding intensities. These predicted frequencies, often systematically scaled to correct for approximations in the method and anharmonicity, can be compared directly with an experimental IR spectrum. This comparison helps in identifying characteristic functional groups, such as the C=O stretch of the ester and the C=C stretch of the cyclohexenyl ring.
A hypothetical comparison between calculated and experimental spectroscopic data for this compound is provided below.
| Spectroscopic Parameter | Key Atom/Group | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹³C Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 174.5 | 173.8 |
| ¹³C Chemical Shift (ppm) | Olefinic Carbon (C=C) | 135.2 | 134.6 |
| ¹H Chemical Shift (ppm) | Olefinic Proton (=C-H) | 5.45 | 5.41 |
| IR Frequency (cm⁻¹) | Carbonyl Stretch (C=O) | 1735 | 1730 |
| IR Frequency (cm⁻¹) | C=C Stretch | 1655 | 1650 |
Structure-Reactivity Relationships within the Cyclohexenyl Ester Class
By extending computational analyses to a series of related cyclohexenyl esters, it is possible to establish structure-reactivity relationships (SRRs). nih.gov This involves systematically modifying the structure—for example, by adding substituents to the cyclohexenyl ring or changing the alcohol part of the ester—and calculating how these changes affect the molecule's electronic and steric properties.
For instance, adding an electron-donating group (like a methyl group) to the cyclohexenyl ring would be expected to raise the HOMO energy, making the double bond more susceptible to electrophilic attack. Conversely, an electron-withdrawing group (like a nitro group) would lower the HOMO energy and make the ring less reactive towards electrophiles. Similarly, the reactivity of the ester group itself, for example in hydrolysis reactions, is influenced by the steric hindrance around the carbonyl carbon and its electronic charge. nih.gov
Computational studies can quantify these effects by calculating reactivity descriptors (as in section 6.2) and modeling reaction transition states for each compound in the series. This allows for a rational prediction of how structural modifications will impact chemical reactivity, a concept fundamental to chemical synthesis and drug design. youtube.com
The table below illustrates a hypothetical SRR study for the alkaline hydrolysis of various substituted cyclohexenyl esters, correlating structural changes with the calculated activation energy for the reaction.
| Compound | Substituent (R) on Ring | Calculated Charge on Carbonyl Carbon | Calculated Activation Energy (kcal/mol) | Predicted Relative Reactivity |
|---|---|---|---|---|
| This compound | -H | +0.45 e | 15.5 | Baseline |
| Ethyl 2-(4-methyl-1-cyclohexenyl)butanoate | -CH₃ (donating) | +0.43 e | 15.9 | Slower |
| Ethyl 2-(4-nitro-1-cyclohexenyl)butanoate | -NO₂ (withdrawing) | +0.49 e | 14.8 | Faster |
| tert-Butyl 2-(1-cyclohexenyl)butanoate | -H (ester change) | +0.45 e | 17.2 | Slower (steric hindrance) acs.org |
Academic Research Contributions and Synthetic Utility of Ethyl 2 1 Cyclohexenyl Butanoate in Organic Chemistry
Ethyl 2-(1-Cyclohexenyl)butanoate as a Precursor in the Synthesis of Complex Organic Architectures
While no specific total syntheses employing this compound as a starting material have been prominently reported, its structure suggests it could serve as a valuable precursor for a variety of complex molecular frameworks. The combination of an α,β-unsaturated ester and a cyclohexene (B86901) moiety allows for a range of transformations to build molecular complexity.
The α,β-unsaturated ester functionality is a cornerstone of carbon-carbon bond formation. One of the most powerful methods for this is the Michael addition, where a nucleophile adds to the β-position of the butanoate chain. This reaction could be employed to introduce a wide variety of substituents, leading to the synthesis of more complex acyclic chains attached to the cyclohexene ring. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a host of other transformations, such as amide bond formation or conversion to other functional groups.
The cyclohexene ring itself offers numerous possibilities for elaboration. The double bond can be functionalized through various reactions, including epoxidation, dihydroxylation, and ozonolysis, to introduce new stereocenters and functional groups. These transformations could pave the way for the synthesis of highly substituted cyclohexane (B81311) derivatives, which are common motifs in natural products.
Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Type |
| Michael Addition | R₂CuLi (Gilman reagent), then H₃O⁺ | 3-Substituted ethyl butanoate derivative |
| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Ethyl 2-(1,2-epoxycyclohexyl)butanoate |
| Dihydroxylation | OsO₄ (catalytic), NMO | Ethyl 2-(1,2-dihydroxycyclohexyl)butanoate |
| Ozonolysis | O₃, then Me₂S | Aldehyde- and ketone-containing fragments |
| Hydrolysis | LiOH, H₂O/THF | 2-(1-Cyclohexenyl)butanoic acid |
Contributions to the Development of Novel Methodologies for Ester Formation and Olefin Functionalization
Although this compound has not been a central figure in the development of new synthetic methods, its structure is well-suited for testing and validating new catalytic processes for esterification and olefin functionalization.
The synthesis of α-substituted esters is a significant area of research. While traditional methods exist, the development of new, more efficient, and stereoselective catalytic methods is always a goal. The synthesis of this compound itself could be a test case for novel esterification procedures, particularly those that can tolerate the presence of a reactive olefin.
The tetrasubstituted double bond of the cyclohexene ring presents a significant challenge for many catalytic functionalization reactions. The development of new catalysts that can efficiently and selectively functionalize such sterically hindered olefins is a major area of focus in modern organic chemistry. This compound could serve as a model substrate to test the efficacy of new catalysts for reactions such as asymmetric hydrogenation, hydroformylation, or other C-H functionalization reactions of the cyclohexene ring.
Utility as a Model Compound for Investigating Cyclohexene Reactivity and Stereocontrol in Ring Systems
The rigid, yet conformationally mobile, cyclohexene ring in this compound makes it a potentially interesting model compound for studying the stereochemical outcomes of reactions on cyclic systems. The presence of the butanoate substituent at the allylic position can influence the facial selectivity of reactions on the double bond.
For example, in reactions such as epoxidation or dihydroxylation, the allylic substituent can direct the incoming reagent to one face of the double bond over the other, leading to a diastereoselective transformation. The extent of this stereocontrol can be studied and compared with other substituted cyclohexenes to gain a deeper understanding of the factors that govern stereoselectivity in these systems.
Furthermore, the chiral center at the α-position of the butanoate chain could be used to induce stereoselectivity in reactions on the cyclohexene ring, a concept known as substrate-controlled diastereoselection. The study of such stereochemical relay could provide valuable insights for the design of more complex synthetic strategies.
Role in the Synthesis of Scaffolds for Chemical Biology Research
While there is no direct evidence of this compound being used to synthesize scaffolds for chemical biology, its structure contains elements that are amenable to the construction of such molecular frameworks. Chemical scaffolds are core molecular structures to which various functional groups can be attached to create libraries of compounds for biological screening.
The cyclohexene ring can serve as a rigid core to which different substituents can be appended with well-defined spatial orientations. By functionalizing the double bond and the ester group, a diverse range of molecular shapes and functionalities can be generated from this single precursor. For instance, the ester could be converted to an amide, and the double bond could be used as a handle for cross-coupling reactions to introduce aromatic or heterocyclic moieties.
The synthesis of spirocyclic compounds, where two rings share a single atom, is of great interest in medicinal chemistry as it can lead to novel three-dimensional structures. It is conceivable that this compound could be used in intramolecular reactions to form spirocyclic lactones or other complex ring systems that could serve as novel scaffolds.
Applications in Advanced Materials Science as a Building Block
The application of this compound in advanced materials science is not documented. However, its structure suggests potential as a monomer for polymerization reactions. The cyclohexene double bond could, in principle, undergo polymerization through various mechanisms, such as radical or cationic polymerization, to produce a polymer with a poly(cyclohexene) backbone and pendant butanoate groups.
The ester functionality of the butanoate side chains could be further modified post-polymerization to introduce other functional groups, thereby tuning the properties of the resulting material. For example, hydrolysis of the ester groups would yield a poly(carboxylic acid), which could have applications as a polyelectrolyte or in hydrogels.
Alternatively, the ester could be used as a handle for grafting other polymer chains, leading to the formation of graft copolymers with potentially interesting phase behavior and material properties. The synthesis of polymers from well-defined monomers like this compound could allow for precise control over the polymer architecture and, consequently, its macroscopic properties.
Future Perspectives and Emerging Research Directions in Cyclohexenyl Ester Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes for Cyclohexenyl Esters
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For cyclohexenyl esters, research is increasingly focused on developing sustainable and atom-economical routes that minimize waste and maximize the incorporation of all reactant atoms into the final product. rsc.orgresearchgate.net
A promising approach is the direct addition of carboxylic acids to cyclohexene (B86901), which offers a 100% atom-economical pathway to cyclohexyl esters. rsc.orgrsc.org The use of solid acid catalysts, such as ion-exchange resins, has shown great potential in this regard. rsc.orgresearchgate.net These catalysts are often reusable, reducing waste and cost, and can lead to high selectivity, avoiding the formation of by-products. rsc.orgresearchgate.net For instance, the use of Amberlyst-15, an ion-exchange resin, has been demonstrated to be effective in the synthesis of various cyclohexyl esters with high selectivity. researchgate.net
Future research in this area will likely focus on:
The development of novel, highly active, and selective solid acid catalysts. organic-chemistry.org
The use of renewable feedstocks for the synthesis of both the cyclohexene and carboxylic acid components. psmarketresearch.comtransparencymarketresearch.com
The optimization of reaction conditions to minimize energy consumption and solvent use. researchgate.net
| Catalyst Type | Advantages | Challenges |
| Ion-Exchange Resins | High selectivity, reusability, 100% atom economy. rsc.orgresearchgate.net | Potential for catalyst deactivation over time. |
| Zeolites | Shape selectivity, high thermal stability. researchgate.netresearchgate.net | Can be prone to coking and deactivation. |
| Graphene Oxide | Efficient, reusable, compatible with a wide range of substrates. organic-chemistry.org | Scalability and cost of production. |
Exploration of Novel Reactivity Patterns for the 1-Cyclohexenyl Ester Moiety
The 1-cyclohexenyl ester moiety possesses a unique combination of functional groups—an ester and a carbon-carbon double bond—that offers a rich landscape for exploring novel reactivity patterns. The double bond can participate in a variety of addition and cycloaddition reactions, while the ester group can undergo hydrolysis, transesterification, and other nucleophilic acyl substitution reactions. vulcanchem.com
Future research is expected to delve into:
Asymmetric transformations: Developing catalytic methods to control the stereochemistry of reactions involving the cyclohexenyl ring, leading to the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals.
Photochemical reactions: Investigating the use of light to induce novel transformations of the 1-cyclohexenyl ester moiety, potentially leading to the discovery of new reaction pathways. mdpi.com
Umpolung reactivity: Exploring reactions that invert the normal polarity of the functional groups, opening up new avenues for bond formation. mdpi.com
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from batch to continuous flow processing offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better process control, and enhanced scalability. nih.govacs.orgriken.jp The integration of flow chemistry and automated synthesis is a key emerging trend for the production of cyclohexenyl esters.
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govacs.org Automated systems can further enhance efficiency by enabling high-throughput screening of reaction conditions and catalysts, as well as real-time monitoring and optimization of the process. nih.gov The development of robust and efficient solid-supported catalysts is crucial for the successful implementation of continuous flow processes for ester synthesis. riken.jp
| Technology | Benefits for Cyclohexenyl Ester Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, easier scale-up. nih.govacs.orgriken.jp |
| Automated Synthesis | High-throughput screening of catalysts and conditions, real-time process monitoring and optimization, increased reproducibility. nih.gov |
Chemoenzymatic Approaches for Highly Enantioselective Synthesis
Enzymes are highly efficient and selective catalysts that can operate under mild reaction conditions. researchgate.net Chemoenzymatic synthesis, which combines the advantages of both chemical and enzymatic catalysis, is a powerful strategy for the enantioselective synthesis of complex molecules.
For the synthesis of chiral cyclohexenyl esters, lipases are particularly promising enzymes due to their ability to catalyze esterification and transesterification reactions with high enantioselectivity. researchgate.net These enzymatic reactions offer a green and sustainable alternative to traditional chemical methods, often proceeding under milder conditions and with higher selectivity. researchgate.net
Future research in this area will likely focus on:
Discovering and engineering novel enzymes with enhanced activity and selectivity for specific cyclohexenyl ester substrates.
Immobilizing enzymes on solid supports to improve their stability and reusability.
Developing integrated chemoenzymatic processes that combine the best features of both chemical and biological catalysis. acs.org
Design and Synthesis of New Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new and improved catalytic systems is a continuous driving force in chemical synthesis. labmanager.comeurekalert.org For the synthesis of cyclohexenyl esters, research is focused on designing catalysts that offer enhanced selectivity, efficiency, and sustainability.
Recent advancements include the development of bimetallic oxide clusters, such as RhRuOx/C, which have shown exceptional activity in cross-dehydrogenative coupling reactions for the synthesis of aryl esters using molecular oxygen as a green oxidant. labmanager.comeurekalert.org Other promising areas include the use of organocatalysts, which are metal-free and often more environmentally friendly than their metal-based counterparts, and the development of catalysts that can operate under milder reaction conditions. organic-chemistry.org
| Catalyst System | Key Features | Potential Advantages |
| Bimetallic Oxide Clusters | High activity, use of molecular oxygen as an oxidant. labmanager.comeurekalert.org | Greener and more sustainable ester synthesis. |
| Organocatalysts | Metal-free, often environmentally benign. organic-chemistry.org | Reduced metal contamination in products. |
| Solid Acid Catalysts | Reusable, easy to separate from the reaction mixture. rsc.orgresearchgate.netriken.jp | Simplified purification processes and reduced waste. |
Computational-Assisted Design of Novel Cyclohexenyl Ester Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govacs.orgdiva-portal.org These methods can be used to predict the properties and activities of molecules, guiding the design and synthesis of new cyclohexenyl ester derivatives with desired characteristics.
By using techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, researchers can:
Identify the key structural features that influence the biological activity or physical properties of cyclohexenyl esters. nih.gov
Design new derivatives with improved performance for specific applications.
Predict the metabolic fate of these compounds, which is crucial for the development of new pharmaceuticals. nih.gov
Computational methods can significantly accelerate the research and development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. diva-portal.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(1-cyclohexenyl)butanoate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization includes controlling temperature (70–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and reaction time (6–8 hours). Purity can be enhanced via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). For reproducibility, monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm purity via GC-MS or HPLC .
Q. How can researchers characterize the structural and spectroscopic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H-NMR (δ 4.1–4.3 ppm for ethyl ester protons, δ 5.5–5.7 ppm for cyclohexenyl double bond).
- IR : C=O stretch at ~1730 cm⁻¹, C-O ester vibration at 1250–1150 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 196 (calculated for C₁₂H₂₀O₂).
Cross-validate data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Stability assays show <5% degradation over 24 months under these conditions. Monitor via periodic GC-FID analysis and compare retention times to fresh batches .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to model transition states for ester hydrolysis or cyclohexenyl ring-opening reactions. Databases like REAXYS provide experimental benchmarks for validating computational predictions. For example, the activation energy for acid-catalyzed hydrolysis is predicted to be ~25 kcal/mol, aligning with experimental Arrhenius plots .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from isomerism or solvent effects. To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare solvent-dependent IR shifts (e.g., C=O in CHCl₃ vs. DMSO).
- Use high-resolution MS (HRMS) to confirm molecular formulas.
Cross-reference with crystallographic data (if available) for unambiguous assignments .
Q. How do genetic factors influence the biosynthesis of structurally related esters in natural systems?
- Methodological Answer : Studies on citrus esters (e.g., ethyl butanoate in oranges) identify alcohol acyltransferases (AATs) like CsAAT1 as key enzymes. Heterologous expression of AAT homologs in E. coli or yeast can test their activity toward 2-(1-cyclohexenyl)butanoic acid. RNAi silencing in plant models may clarify biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
